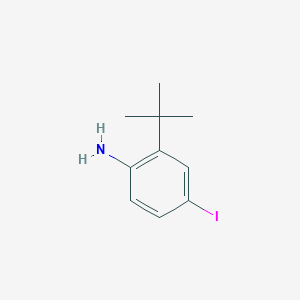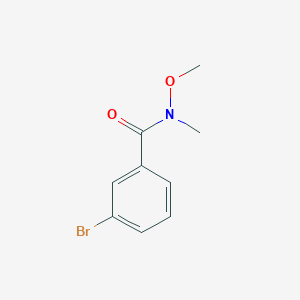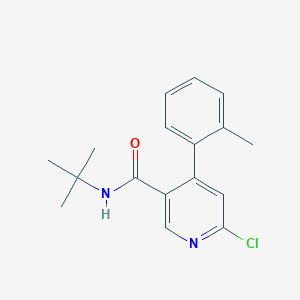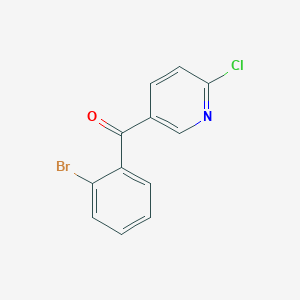
5-(2-Bromobenzoyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromobenzoyl)-2-chloropyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a 2-chlorine atom and a 2-bromobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-(2-Bromobenzoyl)-2-chloropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 2-bromobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: 2-chloropyridine is reacted with 2-bromobenzoyl chloride under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-(2-Bromobenzoyl)-2-chloropyridine can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Formation of derivatives with different substituents on the pyridine ring.
Oxidation Products: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Formation of reduced derivatives with functional groups like alcohols or amines.
Coupling Products: Formation of biaryl compounds with extended aromatic systems.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Anticancer Agents: Studied for its potential anticancer properties in preclinical models.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemical products.
作用机制
The mechanism of action of 5-(2-Bromobenzoyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the bromobenzoyl and chloropyridine moieties allows for specific interactions with target proteins, influencing their function and downstream signaling pathways.
相似化合物的比较
2-Bromobenzoyl Chloride: Shares the bromobenzoyl group but lacks the pyridine ring.
2-Chloropyridine: Contains the pyridine ring with a chlorine substituent but lacks the bromobenzoyl group.
5-Bromo-2-chloropyridine: Similar structure but lacks the benzoyl group.
Uniqueness: 5-(2-Bromobenzoyl)-2-chloropyridine is unique due to the combination of the bromobenzoyl and chloropyridine moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry.
属性
IUPAC Name |
(2-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNKCDKVECCFQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479713 |
Source


|
| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858035-60-6 |
Source


|
| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
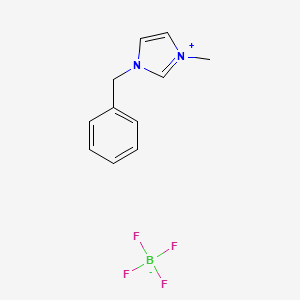

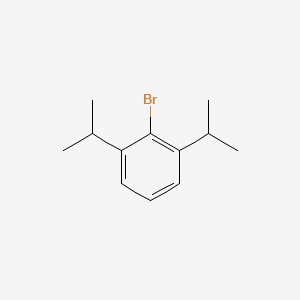
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

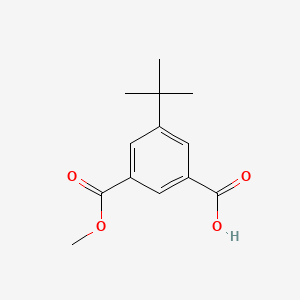
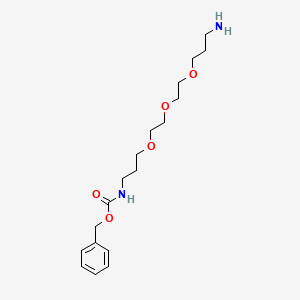

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
